Zinc, bromo[3-(trimethylsilyl)-2-propynyl]-
Overview
Description
Zinc, bromo[3-(trimethylsilyl)-2-propynyl]- is an inorganic compound commonly used in scientific research and laboratory experiments. It is a colorless, odorless solid with a molecular weight of 175.94 g/mol and a melting point of 535°C. This compound is known for its high reactivity and is utilized in various fields such as organic synthesis, catalysis, and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Zinc, bromo[3-(trimethylsilyl)-2-propynyl]- typically involves the reaction of zinc bromide with 3-(trimethylsilyl)-2-propynyl bromide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The product is then purified through recrystallization or distillation to obtain a high-purity compound.
Industrial Production Methods
Industrial production of Zinc, bromo[3-(trimethylsilyl)-2-propynyl]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The compound is produced in bulk and subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Zinc, bromo[3-(trimethylsilyl)-2-propynyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced to form zinc metal and other reduced species.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide are used for substitution reactions.
Major Products Formed
Oxidation: Zinc oxide and various organic by-products.
Reduction: Zinc metal and reduced organic compounds.
Substitution: Substituted zinc compounds with different functional groups.
Scientific Research Applications
Zinc, bromo[3-(trimethylsilyl)-2-propynyl]- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in biochemical assays and studies involving zinc-dependent enzymes.
Medicine: Investigated for its potential use in pharmaceutical formulations and drug delivery systems.
Industry: Utilized in the production of cosmetics, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of Zinc, bromo[3-(trimethylsilyl)-2-propynyl]- is not fully understood. it is believed to act as a Lewis acid, forming a complex with substrate molecules and facilitating their reaction. It may also act as a Brønsted acid, donating protons to substrate molecules and promoting their reaction. The compound’s high reactivity is attributed to the presence of the bromine and trimethylsilyl groups, which enhance its ability to participate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-Bromoallyltrimethylsilane: Similar in structure but differs in the position of the bromine atom.
Chlorotrimethylsilane: Contains a chlorine atom instead of bromine.
Vinyltrimethylsilane: Contains a vinyl group instead of a propynyl group.
Uniqueness
Zinc, bromo[3-(trimethylsilyl)-2-propynyl]- is unique due to its specific combination of zinc, bromine, and trimethylsilyl groups, which confer high reactivity and versatility in various chemical reactions. Its ability to act as both a Lewis and Brønsted acid makes it a valuable reagent in organic synthesis and catalysis.
Properties
IUPAC Name |
bromozinc(1+);trimethyl(prop-1-ynyl)silane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Si.BrH.Zn/c1-5-6-7(2,3)4;;/h1H2,2-4H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZHJAPZPISDJL-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#C[CH2-].[Zn+]Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrSiZn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.